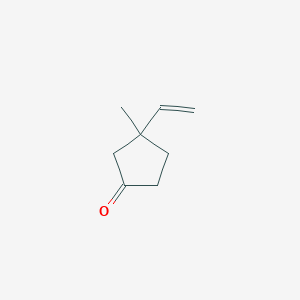

3-Ethenyl-3-methylcyclopentanone

Description

Structure

3D Structure

Properties

CAS No. |

49664-66-6 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-ethenyl-3-methylcyclopentan-1-one |

InChI |

InChI=1S/C8H12O/c1-3-8(2)5-4-7(9)6-8/h3H,1,4-6H2,2H3 |

InChI Key |

CBYHCZCGFCUJQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethenyl 3 Methylcyclopentanone

Retrosynthetic Disconnections for 3-Ethenyl-3-methylcyclopentanone

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed based on the bond formations facilitated by the synthetic methods discussed in subsequent sections.

Key retrosynthetic pathways often target the bonds formed during the ring-closing step. The primary disconnections for the cyclopentanone (B42830) ring lead to acyclic precursors tailored for specific cyclization reactions. For instance, a disconnection across the C2-C3 and C5-C1 bonds could suggest a 1,5-dicarbonyl precursor suitable for an intramolecular aldol (B89426) condensation. Alternatively, envisioning the molecule as a product of a [2+2+1] cycloaddition points towards an enyne precursor for a Pauson-Khand reaction. Similarly, a 4π-electrocyclization strategy suggests a divinyl ketone precursor for a Nazarov cyclization. Finally, a carbon-hydrogen (C-H) insertion approach would disconnect a C-C bond adjacent to the carbonyl group, leading back to an appropriately substituted α-diazo ketone.

Strategies for the Construction of the Cyclopentanone Core

The formation of the five-membered carbocyclic core is the most critical phase in the synthesis of this compound. Intramolecular cyclization reactions are particularly powerful for this purpose, offering high efficiency and control over the molecular architecture.

The Nazarov cyclization is a robust method for synthesizing cyclopentenones from divinyl ketones via a 4π-electrocyclic ring closure. wikipedia.orgorganic-chemistry.org The reaction is typically promoted by a Lewis acid or protic acid. wikipedia.org The key step involves the generation of a pentadienyl cation, which undergoes a conrotatory cyclization to form an oxyallyl cation intermediate. wikipedia.orgnih.gov Subsequent elimination yields the cyclopentenone product. wikipedia.org

To synthesize this compound, a potential precursor would be 4-methyl-4-vinyl-1,5-hexadien-3-one. Upon treatment with a Lewis acid, this precursor would cyclize. However, the classic Nazarov reaction yields a cyclopentenone, which would require a subsequent reduction to achieve the target saturated cyclopentanone.

An alternative is the "interrupted" Nazarov reaction. In this variation, the oxyallyl cation intermediate is trapped by a nucleophile instead of undergoing elimination. acs.orgnih.gov This strategy allows for the introduction of further functionality and the formation of a saturated cyclopentanone ring in a more direct fashion. For instance, if the reaction is performed in the presence of a suitable reducing agent or nucleophile, the intermediate cation can be trapped to directly afford α-functionalized cyclopentanones, bypassing the formation of the cyclopentenone. acs.orgresearchgate.net

| Reaction | Key Precursor Type | Catalyst/Reagent | Intermediate | Product Type |

|---|---|---|---|---|

| Nazarov Cyclization | Divinyl Ketone | Lewis Acid (e.g., BF₃·OEt₂) | Pentadienyl Cation | Cyclopentenone |

| Interrupted Nazarov Reaction | Divinyl Ketone | Lewis Acid & Nucleophile | Oxyallyl Cation | α-Substituted Cyclopentanone |

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgrsc.org This reaction is typically mediated by a metal-carbonyl complex, most commonly dicobalt octacarbonyl. wikipedia.org The intramolecular version of the PKR is particularly effective for constructing fused and bicyclic ring systems with high stereoselectivity. wikipedia.orgnrochemistry.com

For the synthesis of this compound, a suitable precursor would be a 1,6-enyne, specifically 4-methyl-4-vinyl-1-hexene. In the presence of a cobalt catalyst and a source of carbon monoxide, this enyne would undergo cyclization to form the desired cyclopentanone ring. While the classic PKR yields a cyclopentenone, modern variations and subsequent reduction steps can provide the saturated target. The regioselectivity of the reaction typically places the larger substituent on the alkyne adjacent to the newly formed carbonyl group. nrochemistry.com

| Reaction | Precursor Components | Catalyst | Key Transformation | General Product |

|---|---|---|---|---|

| Pauson-Khand Reaction | Alkene, Alkyne, Carbon Monoxide | Co₂(CO)₈, Rh, Ir complexes | [2+2+1] Cycloaddition | Cyclopentenone |

The intramolecular aldol reaction is a powerful method for forming cyclic compounds, particularly five- and six-membered rings. chemistrysteps.comlibretexts.org The reaction occurs in dicarbonyl compounds where one carbonyl group forms an enolate that then acts as a nucleophile, attacking the other carbonyl group within the same molecule. openstax.orglibretexts.org The thermodynamic stability of the resulting ring dictates the outcome, with five- and six-membered rings being strongly favored. libretexts.orglibretexts.org

To construct this compound via this route, a 1,5-diketone precursor is required. Specifically, 4-acetyl-4-methyl-1-hexen-5-one could be treated with a base to induce cyclization. The base would deprotonate one of the α-carbons, generating an enolate. This enolate would then attack the other carbonyl group, leading to a five-membered ring after protonation. A subsequent dehydration step, common in aldol condensations, would yield a cyclopentenone, which would then need to be reduced to the final product.

| Precursor Type | Ring Size Formed | Conditions | Initial Product | Final Product (after dehydration) |

|---|---|---|---|---|

| 1,4-Diketone | Five-membered | Base or Acid | β-Hydroxy Ketone | Cyclopentenone |

| 1,5-Diketone | Six-membered | Base or Acid | β-Hydroxy Ketone | Cyclohexenone |

A modern and efficient method for cyclopentanone synthesis involves the transition-metal-catalyzed intramolecular C-H insertion of α-diazo ketones. nih.govacs.org This reaction typically employs rhodium or copper catalysts to generate a metal carbene from the diazo compound. organic-chemistry.org This highly reactive intermediate can then insert into a C-H bond within the same molecule to form a new carbon-carbon bond and close the ring. nih.govorganic-chemistry.org

For the synthesis of this compound, a suitable precursor would be 1-diazo-4-methyl-4-vinyl-2-hexanone. Upon exposure to a catalyst like rhodium(II) acetate, a rhodium carbene would form. This carbene could then undergo a 1,5-C-H insertion into one of the methyl groups on the adjacent quaternary center, directly forming the 3,3-disubstituted cyclopentanone ring. This method is particularly advantageous as it can form the saturated ring directly and can be highly regioselective. nih.govorganic-chemistry.org

Cycloaddition-Based Approaches

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, these methods provide direct routes to the five-membered ring system.

[3+2] Cycloaddition Reactions (e.g., Donor-Acceptor Cyclopropanes with Ketenes)

The formal [3+2] cycloaddition of donor-acceptor (D-A) cyclopropanes with ketenes presents an elegant and efficient method for synthesizing substituted cyclopentanones. This reaction is typically promoted by a dual Lewis acid system, which activates the substrates and facilitates the cycloaddition.

The mechanism involves the opening of the cyclopropane (B1198618) ring, which acts as a three-carbon component, and its subsequent reaction with the ketene (B1206846), the two-carbon component. The use of dual Lewis acid systems, such as Indium(III) bromide (InBr₃) and Ethylaluminum dichloride (EtAlCl₂), has been found to be optimal for promoting this transformation. This catalytic system facilitates the reaction under mild conditions, leading to good to excellent yields and high diastereoselectivity. The reaction demonstrates excellent transfer of chirality when enantioenriched donor-acceptor cyclopropanes are used, making it a valuable method for asymmetric synthesis.

Research has shown that this method is applicable to a range of substituted cyclopropanes and in situ-generated ketenes, providing access to polysubstituted cyclopentanones.

Table 1: Lewis Acid-Catalyzed [3+2] Cycloaddition of D-A Cyclopropanes with Ketenes

| Catalyst System | Substrates | Yield | Stereoselectivity |

|---|---|---|---|

| InBr₃-EtAlCl₂ | Enantioenriched D-A cyclopropanes and ketenes | 84–99% | Excellent (90% to >99% ee) |

Diels-Alder Reactions and Subsequent Transformations

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orgencyclopedia.pubnih.govlibretexts.org While it does not directly produce a cyclopentanone, it can be ingeniously employed to create a cyclohexene (B86901) precursor that is subsequently transformed into the desired five-membered ring.

A common strategy involves the Diels-Alder reaction between a conjugated diene and a dienophile to form a substituted cyclohexene. wikipedia.org This cyclohexene derivative can then undergo oxidative cleavage of the double bond. Ozonolysis is a powerful method for this transformation, breaking the carbon-carbon double bond and forming two carbonyl groups. masterorganicchemistry.com If the initial Diels-Alder adduct is designed appropriately, the resulting dicarbonyl compound can undergo an intramolecular aldol condensation to form a five-membered ring, specifically a cyclopentenone, which can then be further modified to yield the target cyclopentanone. This multi-step sequence allows for the construction of highly functionalized cyclopentanones with a high degree of stereochemical control originating from the Diels-Alder reaction. libretexts.org

Rearrangement Reactions for Ring Expansion or Contraction to Cyclopentanones

Molecular rearrangements offer another strategic avenue for the synthesis of cyclopentanones, often by altering the size of a pre-existing ring.

Tiffeneau-Demjanov Type Rearrangements

The Tiffeneau-Demjanov rearrangement is a classic and reliable method for the one-carbon ring expansion of cyclic ketones. wikipedia.orglibretexts.org This reaction transforms a 1-aminomethyl-cycloalkanol into a cycloketone with one additional carbon atom in the ring. wikipedia.org For the synthesis of a cyclopentanone, one would start with a suitably substituted cyclobutanol (B46151) derivative.

The process begins with the treatment of a β-amino alcohol with nitrous acid, which generates a diazonium salt. d-nb.infowikipedia.org This is followed by the elimination of nitrogen gas and a concerted wikipedia.orgwikipedia.org-alkyl shift, leading to the ring-expanded ketone. d-nb.info The reaction is particularly effective for the synthesis of five, six, and seven-membered rings. wikipedia.org An attractive feature of this rearrangement is that it directly yields a ketone, which can be more convenient than the alcohol product obtained from the related Demjanov rearrangement. d-nb.info

Table 2: Comparison of Tiffeneau-Demjanov and Demjanov Rearrangements

| Feature | Tiffeneau-Demjanov Rearrangement | Demjanov Rearrangement |

|---|---|---|

| Starting Material | 1-Aminomethyl-cycloalkanol (β-amino alcohol) | Primary amine |

| Product | Ring-expanded ketone | Ring-expanded alcohol |

| Typical Ring Sizes | 4 to 8-membered rings | 5 to 7-membered rings |

Wagner-Meerwein Shifts

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon. wikipedia.orglscollege.ac.in This rearrangement is driven by the formation of a more stable carbocation intermediate. youtube.com

In the context of cyclopentanone synthesis, Wagner-Meerwein shifts can be utilized to facilitate ring expansion of smaller, strained ring systems. For example, the generation of a carbocation adjacent to a cyclobutane (B1203170) or a bicyclic system can trigger a 1,2-alkyl shift that expands the ring to form a more stable five-membered carbocation. This intermediate can then be trapped or further reacted to yield a functionalized cyclopentane (B165970), which can be oxidized to the target cyclopentanone. This strategy is particularly useful in the synthesis of complex natural products containing cyclopentane rings. acs.org These rearrangements are typically catalyzed by protic or Lewis acids and can proceed at very low temperatures. wikipedia.orglscollege.ac.in

Oxy-Cope Rearrangements in Cyclopentane Synthesis

The Oxy-Cope rearrangement is a powerful variant of the Cope rearrangement, involving the wikipedia.orgwikipedia.org-sigmatropic rearrangement of 1,5-dien-3-ols to produce unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org The driving force for this reaction is the formation of a stable enol or enolate, which tautomerizes to the final carbonyl product, rendering the reaction largely irreversible. wikipedia.orgyoutube.com

To synthesize a cyclopentanone derivative, a precursor must be designed such that the wikipedia.orgwikipedia.org-rearrangement leads to the formation of a five-membered ring. This can be achieved with substrates where the 1,5-diene system is part of a larger ring or is appropriately substituted to favor cyclization. A significant rate enhancement, by a factor of 10¹⁰ to 10¹⁷, is observed in the anionic Oxy-Cope rearrangement, where the hydroxyl group is deprotonated with a base prior to the rearrangement. wikipedia.orgorganic-chemistry.org This allows the reaction to proceed at much lower temperatures, often at room temperature. organic-chemistry.orgmasterorganicchemistry.com This method provides a versatile route to functionalized cyclopentenones, which can be subsequently reduced to the corresponding saturated cyclopentanones.

Stereoselective Synthesis of this compound

The creation of the specific stereochemical architecture of this compound hinges on stereoselective synthesis. This involves methods that preferentially form one stereoisomer over others. The key challenge is the construction of the C-3 all-carbon quaternary stereocenter, which bears both a methyl and an ethenyl (vinyl) group. The following sections detail the primary catalytic approaches used to address this synthetic challenge.

Enantioselective catalysis is paramount for producing chiral molecules like this compound in an optically pure form. This is achieved using chiral catalysts that create a chiral environment, influencing the reaction pathway to favor the formation of one enantiomer.

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures with high stereocontrol. Rhodium and palladium complexes are particularly effective for creating C-C bonds in an asymmetric fashion.

Rhodium-Catalyzed Methods: Rhodium catalysts are well-suited for asymmetric conjugate additions and cycloaddition reactions. nih.gov For the synthesis of a this compound scaffold, a rhodium-catalyzed asymmetric 1,3-rearrangement of alkynyl alkenyl carbinols can serve as a synthetic equivalent to the conjugate addition of an acetylide to a 3-methylcyclopentenone. organic-chemistry.org This approach, using a chiral BINAP ligand with a rhodium catalyst, can generate β-alkynyl ketones with high enantioselectivity. organic-chemistry.org Subsequent selective reduction of the alkyne would yield the target ethenyl group. Another relevant rhodium-catalyzed method involves the domino reaction of vinylcarbenes with chiral allyl alcohols, which can construct complex cyclopentane structures with multiple contiguous stereocenters. nih.gov

Palladium-Catalyzed Methods: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a premier method for forming quaternary carbon stereocenters. nih.govproquest.com In the context of this compound synthesis, this can be achieved through the decarboxylative allylic alkylation of a β-ketoester precursor of a cyclopentanone. acs.org This reaction typically employs a palladium catalyst with a chiral ligand, such as a phosphinooxazoline (PHOX) derivative. The process involves the in-situ generation of a palladium-enolate which is then alkylated, creating the quaternary center with high enantiomeric excess (ee). acs.org This method is tolerant of various substitutions on the cyclopentanone ring. acs.org

| Catalyst System | Substrate Type | Product Type | Yield (%) | ee (%) |

| [Rh(OH)]/(R)-BINAP | Alkynyl alkenyl carbinol | β-Alkynyl ketone | High | up to 98 |

| Pd₂(dba)₃ / (S)-PHOX Ligand | Cyclopentanone β-ketoester | α-Quaternary cyclopentanone | up to >99 | up to 94 |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. These methods often rely on the formation of transient chiral intermediates, such as enamines or iminium ions, to induce stereoselectivity.

For the synthesis of 3,3-disubstituted cyclopentanones, organocatalytic cascade reactions are particularly effective. A prominent strategy is the double Michael addition of an α,β-unsaturated aldehyde to a Michael acceptor. acs.orgnih.gov Using a chiral secondary amine catalyst, such as an O-TMS-protected diphenylprolinol, the aldehyde is converted into a chiral enamine. This intermediate then participates in a cascade reaction, forming the cyclopentanone ring and creating multiple stereocenters with high enantioselectivity. acs.orgnih.gov Another approach involves the asymmetric Michael addition of a nucleophile, such as cyclopentane-1,2-dione, to an electrophile like an alkylidene oxindole, catalyzed by a bifunctional squaramide catalyst, to generate adducts with high enantioselectivity. beilstein-journals.org

| Catalyst | Reaction Type | Key Intermediate | Stereocenters Formed | ee (%) |

| O-TMS-diphenylprolinol | Double Michael Addition | Chiral Enamine | 4 | Excellent |

| Chiral Squaramide | Michael Addition | H-bonded complex | 2 | High |

| (R,R)-DPEN-thiourea | Michael Addition | Chiral Enamine | 2 | High |

Enzymes are highly efficient and selective catalysts that operate under mild conditions. For the synthesis of chiral cyclopentanones, enzymatic kinetic resolution (EKR) is a widely used technique. acs.org In an EKR, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.

Lipases are commonly used for the resolution of racemic hydroxylated cyclopentenone precursors. acs.org The enzyme can selectively acylate or hydrolyze one enantiomer, leading to a mixture of an enantioenriched alcohol and an enantioenriched ester, which can then be separated. nih.govnih.gov For instance, the lipase (B570770) from Candida antarctica (CAL-B) has been successfully used in the resolution of various secondary alcohols. nih.gov While direct enzymatic synthesis of a quaternary center is challenging, this method is invaluable for preparing chiral starting materials that can be further elaborated to this compound. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. nih.gov

| Enzyme | Reaction Type | Substrate | Outcome |

| Lipase (e.g., CAL-B, PCL) | Kinetic Resolution (Hydrolysis/Acylation) | Racemic hydroxylated cyclopentanone precursor | Separation of enantiomers |

| Lipase + Racemization Catalyst | Dynamic Kinetic Resolution | Racemic hydroxylated cyclopentanone precursor | Conversion of racemate to single enantiomer |

When a molecule contains more than one stereocenter, diastereomers can exist. Diastereoselective control is crucial for synthesizing the correct relative configuration of these stereocenters. In the synthesis of derivatives of this compound that may contain additional stereocenters (e.g., at the C-2 or C-4 positions), controlling diastereoselectivity is essential.

Methods for achieving this include substrate-controlled reactions, where the existing chirality in the substrate directs the stereochemical outcome of a subsequent reaction. acs.org For example, the conjugate addition of an organocuprate to a chiral cyclopentenone precursor can proceed with high diastereoselectivity. acs.org Catalyst-controlled processes are also vital, where the chiral catalyst not only determines the enantioselectivity but also influences the diastereoselectivity of the product. Highly functionalized cyclopentanones can be synthesized with excellent diastereoselectivity through methods like aza-Michael reactions where hydrogen bonding directs the incoming nucleophile. ucd.ie Furthermore, biocatalysis using enzymes can achieve exceptional levels of diastereoselectivity in the reduction of substituted cyclopentanones. nih.gov

The central challenge in synthesizing this compound is the construction of the all-carbon quaternary stereocenter at the C-3 position. nih.govresearchgate.net This is sterically demanding and requires specialized synthetic methods.

Asymmetric conjugate addition to β,β-disubstituted cyclic enones is a powerful strategy. rsc.org The addition of a methyl group (using an organocuprate, for example) to a 3-ethenylcyclopentenone, or the addition of a vinyl group to a 3-methylcyclopentenone in the presence of a chiral catalyst, can establish the quaternary center. Transition metal-catalyzed allylic alkylations are also a cornerstone for this purpose. nih.gov The palladium-catalyzed decarboxylative allylic alkylation of allyl β-ketoesters of cyclopentanone is a particularly robust method, providing access to α-quaternary cyclopentanones with high yields and enantioselectivities. acs.org This approach effectively installs both the methyl and ethenyl (or more commonly, allyl) groups at the α-position (which corresponds to the C-3 position in the target nomenclature after re-numbering of the precursor).

| Method | Key Features | Stereocontrol |

| Asymmetric Conjugate Addition | Addition of C-nucleophiles to β,β-disubstituted enones | Catalyst or substrate-controlled |

| Pd-Catalyzed Decarboxylative Allylic Alkylation | Forms C-C bond via loss of CO₂ from a β-ketoester | Ligand-controlled enantioselectivity |

| Semipinacol Rearrangement | 1,2-migration to form a quaternary center | Substrate-controlled stereospecificity |

Enantioselective Catalytic Methods

Introduction of Ethenyl and Methyl Substituents in a Controlled Manner

The primary challenge in synthesizing this compound lies in the precise installation of both a methyl and an ethenyl (vinyl) group at the C3 position of the cyclopentanone ring. This requires a strategic approach to control the regioselectivity of the functionalization.

Achieving the desired 3,3-disubstitution pattern on a cyclopentanone ring necessitates methods that can direct alkylation and alkenylation to the C3 position. A plausible synthetic route could involve a multi-step process starting from a readily available cyclopentanone precursor.

One potential strategy begins with the synthesis of 3-methylcyclopentanone (B121447). This can be followed by the introduction of the ethenyl group at the C3 position. The direct α-alkenylation of ketones is a known transformation in organic synthesis. For instance, 3-methylcyclopentanone could be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. The regioselectivity of this deprotonation is crucial. The reaction of this enolate with a suitable electrophile, such as a vinyl halide (e.g., vinyl bromide), could then introduce the ethenyl group.

Alternatively, a Grignard reaction offers a classic and effective method for forming carbon-carbon bonds. In this approach, 3-methylcyclopentanone can be reacted with a vinyl Grignard reagent, such as vinylmagnesium bromide. This reaction would initially form a tertiary alcohol, 1-ethenyl-3-methylcyclopentan-1-ol. Subsequent oxidation of this alcohol would be required to yield the target ketone, this compound.

Another well-established method for converting a ketone to an alkene is the Wittig reaction. wikipedia.orgberkeley.edulibretexts.org This reaction involves the treatment of a ketone with a phosphorus ylide. wikipedia.orglumenlearning.com To synthesize this compound, a precursor such as 3-methylcyclopentane-1,1-dione would be required. The selective reaction of one of the carbonyl groups with methylenetriphenylphosphorane (Ph₃P=CH₂) could then install the ethenyl group. However, the synthesis of the dione precursor adds complexity to this route.

Table 1: Proposed Synthetic Strategies for the Introduction of the Ethenyl Group

| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product |

| Route 1: α-Alkenylation | ||||

| 1 | Enolate Formation | 3-Methylcyclopentanone | Lithium diisopropylamide (LDA) | Lithium enolate of 3-methylcyclopentanone |

| 2 | Nucleophilic Attack | Lithium enolate | Vinyl bromide | This compound |

| Route 2: Grignard Reaction | ||||

| 1 | Nucleophilic Addition | 3-Methylcyclopentanone | Vinylmagnesium bromide, then H₃O⁺ | 1-Ethenyl-3-methylcyclopentan-1-ol |

| 2 | Oxidation | 1-Ethenyl-3-methylcyclopentan-1-ol | Oxidizing agent (e.g., PCC, DMP) | This compound |

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. This reaction, catalyzed by transition metal complexes such as Grubbs' or Schrock's catalysts, could be employed to install the ethenyl group on a pre-functionalized cyclopentanone ring.

A potential strategy would involve the synthesis of a precursor molecule containing a different olefinic group at the C3 position, which can then be converted to the desired ethenyl group via cross-metathesis. For example, 3-allyl-3-methylcyclopentanone could be synthesized through the α-allylation of 3-methylcyclopentanone. The resulting 3-allyl-3-methylcyclopentanone could then undergo a cross-metathesis reaction with ethylene gas, catalyzed by a suitable ruthenium-based catalyst (e.g., a second-generation Grubbs catalyst). This reaction would effectively replace the allyl group with an ethenyl group, yielding the final product and releasing propene as a byproduct. The equilibrium of this reaction can be driven towards the product by using an excess of ethylene or by removing the volatile propene.

Table 2: Proposed Olefin Metathesis Strategy

| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product |

| 1 | α-Allylation | 3-Methylcyclopentanone | Base (e.g., LDA), Allyl bromide | 3-Allyl-3-methylcyclopentanone |

| 2 | Cross-Metathesis | 3-Allyl-3-methylcyclopentanone | Ethylene, Grubbs' catalyst | This compound |

Biomass-Derived Precursors in Cyclopentanone Synthesis (e.g., from Furfural and HMF)

The increasing demand for sustainable chemical processes has driven research into the use of biomass-derived platform molecules as starting materials for the synthesis of valuable chemicals. Furfural and 5-hydroxymethylfurfural (HMF) are two such platform molecules, readily obtained from the dehydration of pentose and hexose sugars found in lignocellulosic biomass. These furanic compounds can serve as precursors for the synthesis of cyclopentanone and its derivatives.

Specifically, 3-methylcyclopentanone, a key precursor for this compound, can be synthesized from HMF. A patented method describes the synthesis of 3-methylcyclopentanone from 5-hydroxymethylfurfural in a high-pressure reactor using a supported catalyst. google.com This process involves the hydrogenation and rearrangement of HMF in an aqueous solvent. The catalyst typically consists of a precious metal, such as palladium, platinum, or ruthenium, supported on a carrier like alumina, silica (B1680970), or activated carbon. google.com This method boasts high conversion rates of HMF (over 98%) and good selectivity towards 3-methylcyclopentanone (over 75%). google.com The use of water as a solvent makes this process environmentally friendly. google.com

Table 3: Synthesis of 3-Methylcyclopentanone from HMF

| Parameter | Description |

| Starting Material | 5-Hydroxymethylfurfural (HMF) |

| Catalyst | Supported precious metal (e.g., Pd/Al₂O₃) |

| Solvent | Water |

| Reaction Conditions | 120-250 °C, 1-8 MPa H₂ pressure |

| HMF Conversion | > 98% |

| 3-Methylcyclopentanone Selectivity | > 75% |

The availability of 3-methylcyclopentanone from a renewable feedstock provides a sustainable starting point for the synthesis of more complex derivatives like this compound, integrating green chemistry principles into the production of fine chemicals.

Chemical Reactivity and Derivatization of 3 Ethenyl 3 Methylcyclopentanone

Reactivity at the Cyclopentanone (B42830) Carbonyl Center

The carbonyl group of the cyclopentanone ring is a primary site for chemical reactions, including nucleophilic additions, functionalization at the alpha-position through enolate chemistry, and oxidative rearrangement via Baeyer-Villiger oxidation.

The carbonyl carbon of 3-ethenyl-3-methylcyclopentanone is electrophilic and susceptible to attack by nucleophiles. Common nucleophilic addition reactions include those with Grignard reagents and reductions using hydride reagents.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the ketone leads to the formation of tertiary alcohols. masterorganicchemistry.comyoutube.com The reaction proceeds through the nucleophilic attack of the carbanion-like alkyl or aryl group from the Grignard reagent on the carbonyl carbon. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide intermediate yields the corresponding tertiary alcohol. masterorganicchemistry.comyoutube.com

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, which upon acidic workup, produces the corresponding alcohol.

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Reagent | Product |

| This compound | 1. CH₃MgBr, 2. H₃O⁺ | 1,3-Dimethyl-3-ethenylcyclopentan-1-ol |

| This compound | 1. NaBH₄, 2. H₃O⁺ | 3-Ethenyl-3-methylcyclopentan-1-ol |

The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) allows for the formation of enolates, which are powerful nucleophiles for various functionalization reactions. bham.ac.ukwikipedia.org

Enolate Formation: Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), results in the deprotonation of an α-carbon to form a lithium enolate. wikipedia.orgmnstate.edu The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by reaction conditions such as temperature and the choice of base. wikipedia.org

Alkylation: The resulting enolate can react with electrophiles, such as alkyl halides, in an SN2 reaction to introduce an alkyl group at the α-position. mnstate.edulibretexts.org This process, known as enolate alkylation, is a fundamental carbon-carbon bond-forming reaction. libretexts.org For instance, the enolate of this compound can be alkylated with methyl iodide to yield 2,3-dimethyl-3-ethenylcyclopentanone.

The Baeyer-Villiger oxidation is an oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, which transforms cyclic ketones into lactones (cyclic esters). wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or other peroxides. wikipedia.orgchem-station.com

In the case of this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The regioselectivity of this migration is determined by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons generally migrating more readily. organic-chemistry.org This reaction would lead to the formation of a six-membered lactone, also known as a δ-lactone. wikipedia.org The reaction is known to proceed with retention of stereochemistry at the migrating center. chem-station.com

Transformations Involving the Ethenyl Moiety

The ethenyl (vinyl) group provides a second reactive site within the molecule, primarily undergoing electrophilic addition and cycloaddition reactions.

The π-bond of the ethenyl group is nucleophilic and can react with various electrophiles. msu.edu

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in the formation of a vicinal dihalide. msu.edu The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion.

Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) to the ethenyl group follows Markovnikov's rule. youtube.com The proton adds to the less substituted carbon of the double bond to form a more stable carbocation intermediate, which is then attacked by the halide ion. libretexts.org

Table 2: Examples of Electrophilic Addition Reactions

| Reactant | Reagent | Product |

| This compound | Br₂ | 3-(1,2-Dibromoethyl)-3-methylcyclopentanone |

| This compound | HBr | 3-(1-Bromoethyl)-3-methylcyclopentanone |

The ethenyl group can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction.

Radical Reactions Involving the Vinyl Moiety

The vinyl group of this compound is a prime site for radical reactions. The susceptibility of vinyl groups to radical addition is a well-established principle in organic synthesis. In the context of related cyclic systems, such as vinylcyclopropanes, aryl sulfur radicals have been shown to initiate ring-opening reactions. rsc.org This suggests that under radical conditions, the vinyl group of this compound could readily participate in intermolecular and intramolecular additions.

For instance, the addition of a radical initiator could lead to the formation of a more stable radical at the secondary carbon of the vinyl group, which could then be trapped by other reagents or undergo intramolecular cyclization. The presence of the adjacent quaternary center might influence the stereochemical outcome of such reactions. While specific studies on this compound are not prevalent, the general reactivity of vinyl groups points towards a high potential for radical-mediated transformations. libretexts.org

Table 1: Potential Radical Reactions of the Vinyl Moiety

| Reaction Type | Potential Reagents | Expected Outcome |

| Radical Addition | R• (e.g., from AIBN), H-SnBu3 | Addition across the double bond |

| Radical Cyclization | Intramolecular radical initiator | Formation of bicyclic systems |

| Atom Transfer Radical Addition | Alkyl halides, Cu(I) catalyst | Addition of alkyl and halide across the double bond |

Complex Reaction Cascades and Tandem Processes Utilizing Multiple Functional Groups

The bifunctional nature of this compound, possessing both a ketone and a vinyl group, makes it an ideal candidate for complex reaction cascades and tandem processes. Such reactions, where multiple bonds are formed in a single operation, are highly sought after for their efficiency in building molecular complexity.

A plausible tandem reaction could involve an initial nucleophilic attack on the carbonyl group, followed by a reaction involving the vinyl moiety. For example, a reaction with a bifunctional nucleophile could lead to the formation of a heterocyclic system fused to the cyclopentane (B165970) ring. While direct examples for this specific ketone are scarce, the reactivity of the analogous 3-ethenyl-4-methylcyclohex-2-en-1-one (B14414873) with carbanionic nucleophiles has been shown to yield complex polycyclic structures through a sequence of Michael addition and subsequent intramolecular reactions. researchgate.net This precedent strongly suggests that this compound could serve as a valuable building block in tandem reactions for the synthesis of intricate molecular architectures.

Palladium-Catalyzed Transformations of Substituted Cyclopentanones

Palladium catalysis is a powerful tool in modern organic synthesis, and the vinyl group in this compound offers a handle for various palladium-catalyzed transformations. Reactions such as the Heck coupling, Suzuki coupling, and Stille coupling could potentially be employed to further functionalize the vinyl group. youtube.comyoutube.com

For instance, a palladium-catalyzed cross-coupling reaction could be used to attach aryl or other vinyl groups to the existing vinyl moiety, creating a conjugated diene system. Furthermore, palladium-catalyzed intramolecular reactions could lead to the formation of new rings. While the steric hindrance around the quaternary center might pose challenges, the versatility of palladium catalysis often allows for the development of suitable conditions to overcome such obstacles. Research on palladium-catalyzed reactions of vinylcyclopropanes, which generate related palladium-π-allyl intermediates, demonstrates the feasibility of forming new cyclopentane-containing structures. researchgate.netresearchgate.net

Table 2: Potential Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Potential Product |

| Heck Reaction | Aryl halide | 3-(Aryl-ethenyl)-3-methylcyclopentanone |

| Suzuki Reaction | Aryl boronic acid | 3-(Aryl-ethenyl)-3-methylcyclopentanone |

| Stille Reaction | Organostannane | Functionalized vinyl derivative |

| Wacker Oxidation | O2, H2O | Conversion of vinyl to a methyl ketone |

Reactivity with Amines and Other Nucleophiles to form Derivatives

The carbonyl group of this compound is susceptible to nucleophilic attack, though its reactivity is likely tempered by the steric hindrance imposed by the adjacent methyl group and the quaternary carbon. Nevertheless, reactions with primary and secondary amines are expected to proceed, leading to the formation of imines and enamines, respectively. libretexts.orgmakingmolecules.commasterorganicchemistry.comchemistrysteps.comlibretexts.org

The formation of an enamine from a secondary amine and this compound would generate a nucleophilic species that could participate in subsequent reactions, such as alkylation or Michael additions. masterorganicchemistry.com The regioselectivity of enamine formation would be an interesting aspect to study, given the two possible enolizable positions.

Other nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to add to the carbonyl group to form tertiary alcohols. Weaker nucleophiles, like cyanide or alcohols, could also add to the carbonyl, potentially under acidic or basic catalysis. The conjugate addition of nucleophiles to the vinyl group (a 1,4-addition) is also a possibility, especially with softer nucleophiles like cuprates, which would lead to the formation of a new carbon-carbon bond at the beta-position to the carbonyl group. libretexts.orgyoutube.compressbooks.pubyoutube.com

Table 3: Potential Nucleophilic Addition Reactions

| Nucleophile | Product Type |

| Primary Amine (RNH2) | Imine |

| Secondary Amine (R2NH) | Enamine |

| Grignard Reagent (RMgX) | Tertiary Alcohol |

| Organocuprate (R2CuLi) | 1,4-Addition Product |

| Cyanide (NaCN) | Cyanohydrin |

Advanced Spectroscopic and Analytical Methodologies for Complex Structure Elucidation in Organic Chemistry

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. For a molecule like 3-Ethenyl-3-methylcyclopentanone, with its distinct proton and carbon environments, a full suite of one- and two-dimensional NMR experiments is required for complete assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

One-dimensional ¹H and ¹³C NMR provide initial insights, but 2D NMR is indispensable for assembling the molecular puzzle. The predicted ¹H and ¹³C NMR chemical shifts are presented below, forming the basis for the 2D correlation analysis.

Predicted ¹H and ¹³C NMR Data: The chemical shifts for this compound are predicted based on established values for cyclopentanones, vinyl groups, and substituted carbons. The carbonyl group (C1) significantly deshields the adjacent α-protons (H2) and α-carbon (C2). The quaternary carbon (C3) is a key feature, and its chemical shift is influenced by the attached methyl and ethenyl groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | DEPT-135 |

|---|---|---|---|---|

| 1 | - | ~218.0 | - | C (Quaternary) |

| 2 | ~2.30 - 2.50 | ~38.0 | m | CH₂ (down) |

| 3 | - | ~45.0 | - | C (Quaternary) |

| 4 | ~1.80 - 1.95 | ~35.0 | m | CH₂ (down) |

| 5 | ~2.05 - 2.20 | ~28.0 | m | CH₂ (down) |

| 3-CH₃ | ~1.15 | ~25.0 | s | CH₃ (up) |

| -CH=CH₂ (Cα') | ~5.90 | ~142.0 | dd | CH (up) |

| -CH=CH₂ (Cβ') | ~5.05 - 5.15 | ~112.0 | m | CH₂ (down) |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, key COSY correlations would be observed between the adjacent methylene (B1212753) protons of the cyclopentanone (B42830) ring (H2 with H5, H5 with H4). Additionally, strong correlations would connect the vinyl protons: the methine proton (-CH=) would show cross-peaks to both terminal methylene protons (=CH₂).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). This is crucial for assigning each proton signal to its corresponding carbon signal. For instance, the singlet at ~1.15 ppm would correlate to the methyl carbon at ~25.0 ppm, and the complex multiplets of the ring methylene protons would correlate to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques, as it shows correlations between protons and carbons over two to three bonds (and sometimes four). This allows for the assembly of the entire carbon skeleton, including quaternary centers. Key HMBC correlations would be:

The methyl protons (~1.15 ppm) would show a strong correlation to the quaternary carbon C3 (~45.0 ppm) and to the vinyl carbons Cα' and Cβ'.

The vinyl protons would correlate back to the quaternary C3.

The methylene protons at C2 would show correlations to the carbonyl carbon C1 and the quaternary carbon C3.

| Proton (¹H) | Key HMBC Correlations (to ¹³C) |

|---|---|

| 3-CH₃ | C3, C2, C4, Cα' (vinyl) |

| H2 | C1, C3, C4, C5 |

| Hα' (vinyl) | C3, Cβ' (vinyl) |

| Hβ' (vinyl) | C3, Cα' (vinyl) |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), which is vital for determining stereochemistry and conformation. columbia.edulibretexts.org For a specific enantiomer of this compound, NOESY could reveal correlations between the methyl protons and the protons on one face of the cyclopentanone ring (e.g., one of the H4 or H5 protons), helping to define the ring's conformation and the spatial relationship of the substituents. columbia.eduyoutube.com

Dynamic NMR for Conformational Dynamics

The five-membered cyclopentanone ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. Temperature-dependent (dynamic) NMR studies could provide insight into the energy barriers of this ring-puckering. By cooling the sample, it might be possible to "freeze out" one or more conformers, leading to the broadening and eventual splitting of NMR signals. This would allow for the study of the conformational preferences dictated by the bulky substituents at the C3 position.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₁₂O), the calculated exact mass serves as a definitive confirmation of its elemental composition.

Predicted HRMS Data:

Molecular Formula: C₈H₁₂O

Calculated Exact Mass: 124.08882 u

Beyond formula determination, the fragmentation pattern in mass spectrometry provides structural information. Under electron ionization (EI), cyclic ketones undergo characteristic fragmentation pathways. whitman.edumiamioh.edu

α-Cleavage: The primary fragmentation for cyclic ketones is the cleavage of the bonds alpha to the carbonyl group. slideshare.netyoutube.comgcms.cz For this compound, this would involve the breaking of the C1-C2 or C1-C5 bond, followed by subsequent rearrangements or further fragmentation.

Loss of Substituents: Cleavage of the bonds at the substituted C3 position is also highly probable. This would lead to the loss of a methyl radical (•CH₃, loss of 15 Da) or an ethenyl radical (•C₂H₃, loss of 27 Da), resulting in prominent fragment ions.

McLafferty Rearrangement: While the classic McLafferty rearrangement is not possible, related hydrogen rearrangement processes could lead to characteristic neutral losses. researchgate.net

| Predicted m/z | Interpretation |

|---|---|

| 124.0888 | [M]⁺ (Molecular Ion) |

| 109.0653 | [M - CH₃]⁺ (Loss of methyl radical) |

| 97.0653 | [M - C₂H₃]⁺ (Loss of ethenyl radical) |

| 81.0704 | [M - C₂H₃ - O]⁺ or [M - CH₃ - CO]⁺ |

| 55.0184 | Fragment from ring cleavage, e.g., [C₄H₇]⁺ |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination

Since this compound possesses a chiral center at C3, it exists as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. chromatographyonline.comsigmaaldrich.com

Chiral Gas Chromatography (GC): For volatile compounds like this ketone, chiral GC is an excellent choice. nih.gov Separation is achieved using capillary columns coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative. chromatographyonline.com The two enantiomers form transient, diastereomeric complexes with the chiral selector, leading to different retention times and thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC offers a wider variety of CSPs, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based, and macrocyclic glycopeptide phases. nih.gov By screening different columns and mobile phase systems (normal phase, reversed-phase, or polar organic), an effective separation method for the enantiomers can be developed. sigmaaldrich.comhw.ac.uk This is crucial for both analytical quantification and preparative isolation of the pure enantiomers.

X-ray Crystallography for Absolute and Relative Stereochemistry (on derivatives or intermediates)

While obtaining a single crystal of a low-melting solid or a liquid like this compound can be challenging, X-ray crystallography provides the most definitive proof of three-dimensional structure. A common strategy is to prepare a solid derivative of the compound. For a ketone, suitable crystalline derivatives include oximes, semicarbazones, or 2,4-dinitrophenylhydrazones.

The formation of a derivative with a known chiral auxiliary (e.g., reacting the ketone with a chiral hydrazine) would allow for the determination of the absolute configuration of the C3 stereocenter via anomalous dispersion effects during the diffraction experiment. This technique provides an unambiguous assignment of the (R) or (S) configuration. youtube.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Systems

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a rapid method for functional group identification. sigmaaldrich.com

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be the strong carbonyl (C=O) stretching absorption. For a five-membered ring ketone, this band is typically found at a higher frequency compared to acyclic or six-membered ring ketones due to increased ring strain. Other key absorptions would include those for the vinyl group.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretch of the vinyl group would be expected to give a strong Raman signal, while the C=O stretch would be weaker compared to its IR absorption.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp²) stretch (vinyl) | ~3080 | ~3080 | Medium |

| C-H (sp³) stretch (alkyl) | 2850-2960 | 2850-2960 | Strong |

| C=O stretch (ketone) | ~1745-1750 | ~1745-1750 | Strong (IR), Weak (Raman) |

| C=C stretch (vinyl) | ~1640 | ~1640 | Medium (IR), Strong (Raman) |

| =C-H bend (vinyl out-of-plane) | ~910 and ~990 | - | Strong (IR) |

Synthetic Applications and Future Directions for 3 Ethenyl 3 Methylcyclopentanone

Potential Role as a Key Intermediate in the Synthesis of Natural Products

The cyclopentane (B165970) ring is a fundamental structural unit in a vast array of natural products. The presence of a quaternary center, a carbon atom bonded to four other carbon atoms, as is the case at the C3 position of 3-ethenyl-3-methylcyclopentanone, is a common feature in many complex terpenes and alkaloids. This structural feature often imparts significant biological activity.

In theory, this compound could serve as a versatile intermediate in the synthesis of such natural products. The vinyl (ethenyl) group offers a reactive handle for a variety of chemical transformations, including but not limited to:

Oxidative cleavage: to yield a ketone or carboxylic acid, providing a site for further functionalization or chain extension.

Epoxidation: followed by ring-opening reactions to introduce new stereocenters.

Hydroboration-oxidation: to produce a primary alcohol.

Metathesis reactions: to form larger rings or couple with other molecular fragments.

The ketone functionality of the cyclopentanone (B42830) ring itself is a prime site for nucleophilic additions, aldol (B89426) condensations, and other carbon-carbon bond-forming reactions, allowing for the elaboration of the cyclopentane core.

A hypothetical synthetic strategy could involve the conjugate addition of a vinyl organometallic reagent to 3-methyl-2-cyclopentenone, followed by trapping of the resulting enolate. However, documented examples of this specific transformation leading to this compound are not readily found in the scientific literature.

Postulated Utilization as a Building Block for Pharmacologically Relevant Compounds

The principles that would make this compound a potential intermediate for natural product synthesis also apply to its hypothetical use in medicinal chemistry. The ability to introduce diverse functional groups via the ethenyl and ketone moieties could, in principle, allow for the generation of a library of novel compounds for pharmacological screening.

The three-dimensional architecture of a 3,3-disubstituted cyclopentanone could be a valuable scaffold for the design of enzyme inhibitors or receptor antagonists. The rigid cyclopentane ring can position substituents in a well-defined spatial orientation, which is a key aspect of rational drug design.

Theoretical Precursor for Advanced Materials and Polymeric Architectures

The vinyl group of this compound suggests a theoretical application as a monomer in polymerization reactions. Vinyl polymerization is a common method for creating a wide range of polymers. The incorporation of the cyclopentanone unit into a polymer backbone could impart unique properties to the resulting material, such as:

Increased thermal stability: due to the cyclic nature of the monomer.

Modified solubility: the polar ketone group could enhance solubility in certain solvents.

Post-polymerization functionalization: the ketone can be chemically modified after the polymer has been formed, allowing for the tailoring of the material's properties.

However, there is no evidence in the available literature to suggest that this compound has been synthesized or utilized for this purpose.

Speculative Potential in Bio-based Chemical Production and Renewable Fuels

The conversion of biomass into valuable chemicals and fuels is a major focus of current research. While certain cyclopentanone derivatives have been explored in this context, there is no specific information linking this compound to bio-based chemical production. Theoretically, if a biocatalytic or chemo-catalytic route from biomass-derived precursors to this compound could be developed, its reactive functional groups could make it a target for conversion into other useful chemicals.

Q & A

Q. What strategies differentiate structural isomers in GC-MS analysis?

- Methodological Answer : Leverage retention indices (RI) on dual-column systems (e.g., DB-5ms + DB-17). For this compound, RI values differ by >15 units from 2-methyl analogs. Pair with VUV ionization to distinguish isomers via photoionization efficiency curves (e.g., 10.5 eV vs. 9.8 eV thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.